8-Tert-butyl 2-methyl 8-azaspiro[4.5]decane-2,8-dicarboxylate
Description
Nomenclature and Systematic Identification
The nomenclature of this compound follows the International Union of Pure and Applied Chemistry (IUPAC) systematic naming conventions for complex organic structures. The name indicates several key structural features: the presence of an azaspiro[4.5]decane core, the position of the nitrogen atom (at position 8), and the presence of two carboxylate groups with different ester functionalities (tert-butyl and methyl).
The compound is identified by several systematic parameters:
| Identification Parameter | Value |
|---|---|
| Chemical Abstracts Service (CAS) Number | 1391732-45-8 |
| Molecular Formula | C16H27NO4 |
| Monoisotopic Mass | 297.194008 |
| InChI | 1S/C16H27NO4/c1-15(2,3)21-14(19)17-9-7-16(8-10-17)6-5-12(11-16)13(18)20-4/h12H,5-11H2,1-4H3 |
| InChI Key | MTIWDIYQTBHBSX-UHFFFAOYSA-N |
Several alternative names exist for this compound, reflecting different naming conventions and emphasis on various structural aspects:
- 2-Methyl 8-(2-methyl-2-propanyl) 8-azaspiro[4.5]decane-2,8-dicarboxylate
- 8-Azaspiro[4.5]decane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) 2-methyl ester
- 8-(tert-butyl) 2-methyl 8-azaspiro[4.5]decane-2,8-dicarboxylate
The systematic naming approach provides crucial information about the compound's structure, allowing chemists to understand its configuration without visual representations.
Structural Features of Azaspiro[4.5]decane Systems
The azaspiro[4.5]decane system forms the core structural framework of this compound. This framework is characterized by a central spiro carbon atom that connects two ring systems: a five-membered ring and a six-membered ring, with a nitrogen atom incorporated into the six-membered ring at position 8.
The general structural features of azaspiro[4.5]decane systems include:
- A central quaternary carbon (spiro carbon) that links both rings
- A nitrogen atom (the "aza" component) positioned within the cyclohexane ring
- A rigid three-dimensional configuration that limits conformational flexibility
- Potential for functionalization at multiple positions, particularly at the nitrogen atom
In the specific case of this compound, the nitrogen atom is further functionalized with a tert-butyl carboxylate group, while the cyclopentane portion contains a methyl carboxylate group at position 2.
The structural rigidity of azaspiro[4.5]decane systems contributes significantly to their importance in chemistry. Unlike many flexible organic frameworks, these compounds maintain relatively fixed spatial arrangements of their functional groups, which can be advantageous for applications requiring precise molecular geometries. This characteristic makes them valuable scaffolds for the development of compounds with specific spatial requirements for biological activity or material properties.
Research on related azaspiro compounds has demonstrated that this structural class can be synthesized through various methods, including intramolecular ene reactions and acylnitroso ene reactions, which have been effectively used to construct the 6-azaspiro[4.5]decane ring system.
Role of Dicarboxylate Functionality in Spirocyclic Frameworks
The dicarboxylate functionality in this compound plays a crucial role in determining both the physical properties and chemical reactivity of the compound. The presence of two different ester groups—methyl and tert-butyl—at positions 2 and 8, respectively, creates an asymmetry that affects the compound's polarity, solubility, and interaction potential.
The significance of dicarboxylate functionality in spirocyclic frameworks extends to several important aspects:
Reactivity Patterns : The ester groups serve as reactive sites for various transformations, including hydrolysis, transesterification, reduction, and amidation reactions. These reactions can be performed selectively due to the different steric environments of the two ester groups, with the methyl ester typically being more accessible than the bulkier tert-butyl ester.
Conformational Effects : The presence of the carboxylate groups influences the overall conformation of the spirocyclic system by introducing electronic and steric effects that can stabilize or destabilize certain molecular arrangements.
Synthetic Utility : Compounds containing dicarboxylate functionality in spirocyclic frameworks serve as valuable intermediates in the synthesis of more complex structures. The different reactivity profiles of the two ester groups allow for selective transformations, enabling step-wise modification of the molecule.
Research on related spirocyclic dicarboxylates, such as spiro[3.3]heptane-2,6-dicarboxylic acid (Fecht's acid), has demonstrated the unique properties that emerge from combining rigid spirocyclic backbones with carboxylate groups. For instance, these compounds provide greater steric bulk than conventional aromatic dicarboxylates, which can influence molecular packing and interactions in complex assemblies.
The study of spirocyclic dicarboxylates has revealed their potential applications in several fields:
| Application Area | Role of Spirocyclic Dicarboxylates | Relevance to this compound |
|---|---|---|
| Organic Synthesis | Serve as building blocks for complex molecules | The differential reactivity of the two ester groups enables selective transformations |
| Metal-Organic Frameworks | Function as ligands in coordination chemistry | The rigid structure provides precise spatial arrangement of binding sites |
| Pharmaceutical Development | Act as scaffolds for bioactive compounds | The azaspiro core with dicarboxylate functionality offers opportunities for derivatization |
| Material Science | Contribute to materials with specific properties | The rigid structure with functional groups influences material characteristics |
In the specific case of this compound, the combination of the azaspiro framework with differentially protected carboxylate groups creates a molecule with unique synthetic potential. The tert-butyl ester group can be selectively cleaved under acidic conditions while leaving the methyl ester intact, allowing for sequential modifications of the molecule.
Properties
IUPAC Name |
8-O-tert-butyl 3-O-methyl 8-azaspiro[4.5]decane-3,8-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-15(2,3)21-14(19)17-9-7-16(8-10-17)6-5-12(11-16)13(18)20-4/h12H,5-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIWDIYQTBHBSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(C2)C(=O)OC)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Tert-butyl 2-methyl 8-azaspiro[4.5]decane-2,8-dicarboxylate, a compound with the molecular formula and CAS number 1391732-45-8, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Weight : 297.39 g/mol
- Purity : ≥ 97%
- IUPAC Name : 8-(tert-butyl) 2-methyl 8-azaspiro[4.5]decane-2,8-dicarboxylate
- Structure : Chemical Structure
The compound's biological activity is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Initial studies suggest that it may act as a modulator of neurotransmitter systems and could influence pain pathways through its potential role as a fatty acid amide hydrolase (FAAH) inhibitor, similar to other compounds in its class .
Pharmacological Effects
- Analgesic Properties : Preliminary investigations indicate that this compound may possess analgesic effects, potentially making it useful in pain management therapies.
- Antitumor Activity : In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it demonstrated significant inhibition of cell proliferation in B16 melanoma cells with an IC50 value indicating potent activity .
- Neuroprotective Effects : There is emerging evidence suggesting neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Study on Antitumor Activity
A study published in Cell Engineering evaluated the effects of the compound on B16 melanoma cells. The results indicated that treatment with varying concentrations led to significant cell death, highlighting its potential as an anticancer agent. The study reported an IC50 value of approximately , demonstrating strong efficacy .
Stock Solution Preparation Table
| Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
|---|---|---|---|
| 1 mM | 3.3626 mL | 16.8129 mL | 33.6259 mL |
| 5 mM | 0.6725 mL | 3.3626 mL | 6.7252 mL |
| 10 mM | 0.3363 mL | 1.6813 mL | 3.3626 mL |
This table provides essential information for researchers preparing stock solutions for biological assays .
Scientific Research Applications
Medicinal Chemistry
8-Tert-butyl 2-methyl 8-azaspiro[4.5]decane-2,8-dicarboxylate has been investigated for its potential in drug development. Its structural similarity to known pharmacophores allows it to be a candidate for designing new therapeutic agents, particularly in treating neurological disorders due to its ability to cross the blood-brain barrier.
Case Studies:
- Neuropharmacology : Research has indicated that derivatives of azaspiro compounds can exhibit neuroprotective effects, making them candidates for treating conditions like Alzheimer's disease.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its spirocyclic structure allows for the formation of complex molecules through various synthetic pathways, including cycloaddition reactions.
Synthesis Examples:
- Cycloaddition Reactions : The compound can participate in Diels-Alder reactions, leading to the formation of polycyclic compounds that are useful in materials science and drug discovery.
Materials Science
In materials science, this compound is explored for its potential use in creating novel polymers and nanomaterials due to its unique structural characteristics.
Applications:
- Polymer Chemistry : The compound can be utilized to synthesize high-performance polymers with enhanced thermal and mechanical properties.
Biological Studies
The compound's interaction with biological systems has been a focus of research, particularly regarding its effects on cell signaling pathways.
Biological Insights:
- Cell Signaling Modulation : Studies have shown that azaspiro compounds can modulate various signaling pathways, potentially leading to new insights into cellular mechanisms and therapeutic targets.
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their properties:
Key Structural and Functional Differences
Substituent Effects: Methyl vs. Ethyl Esters: The methyl ester in the parent compound offers lower steric hindrance compared to ethyl derivatives (e.g., CAS 2177258-86-3), which may influence binding affinity in biological targets . Methanesulfonate Salts: Derivatives like CAS 2177258-86-3 are formulated as salts to improve aqueous solubility, critical for in vivo studies .
Spiro Ring Modifications: Analogues such as 1-oxa-8-azaspiro[4.5]decanes (e.g., from ) replace a nitrogen with oxygen, altering electronic properties and metabolic stability .
Pharmacological Relevance
- Muscarinic Agonists: The spiro[4.5]decane skeleton is a privileged structure in designing M1 muscarinic agonists.
- Antidementia Agents : Rigid spiro frameworks improve blood-brain barrier penetration, as seen in derivatives like 8-azaspiro[4.5]decane-7,9-dione (CAS 1075-89-4), a precursor to neuroactive compounds .
Commercial Availability and Pricing
Preparation Methods
Stepwise Synthesis Description
| Step | Reaction Description | Starting Material | Reagents/Conditions | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Conversion of 1,4-dioxaspiro[4.5]decane-8-one to 1,4-dioxaspiro[4.5]decane-8-carbonitrile | 1,4-dioxaspiro[4.5]decane-8-one | p-methylsulfonylmethylisocyanitrile, potassium tert-butoxide | Glycol dimethyl ether + Ethanol | 0-20 °C | Not specified | Formation of nitrile intermediate |
| 2 | Alkylation of nitrile intermediate with 1-bromo-2-chloroethane | 1,4-dioxaspiro[4.5]decane-8-carbonitrile | Lithium diisopropylamide (LDA) | Toluene | 0-20 °C | ~13 hours | Introduction of chloroethyl side chain |
| 3 | Reduction and cyclization of chloroethyl nitrile intermediate, followed by reaction with tert-butyl dicarbonyl anhydride | 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile | Hydrogen, Raney nickel catalyst; tert-butyl dicarbonyl anhydride | Methanol | 50 °C, 50 psi H2 pressure | 6 hours | Formation of tert-butyl ester spirocyclic intermediate |
| 4 | Deprotection to yield tert-butyl-8-oxylidene-2-azaspiro[4.5]decane-2-carboxylate | tert-butyl-1,4-dioxa-10-aza-dispiro intermediate | Pyridinium p-toluenesulfonate | Acetone + Water | 70 °C | 15 hours | Final deprotection step |
Reaction Highlights and Advantages
- Raw Material Accessibility: The starting ketone (1,4-dioxaspiro[4.5]decane-8-one) is inexpensive and readily available in bulk.
- Process Control: The reaction conditions (temperature, solvents, time) are optimized for industrial batch processing.
- Yield and Scalability: The four-step sequence offers a reasonable overall yield suitable for scale-up.
- Cost Efficiency: Use of common reagents and avoidance of exotic catalysts reduce production costs.
Summary Table of Preparation Parameters
| Step | Intermediate/Product | Solvent System | Temperature Range | Reaction Time | Key Reagents/Catalysts | Purpose |
|---|---|---|---|---|---|---|
| 1 | 1,4-dioxaspiro[4.5]decane-8-carbonitrile | Glycol dimethyl ether + Ethanol | 0-20 °C | Not specified | p-methylsulfonylmethylisocyanitrile, potassium tert-butoxide | Nitrile formation |
| 2 | 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile | Toluene | 0-20 °C | ~13 hours | Lithium diisopropylamide | Alkylation |
| 3 | tert-butyl-1,4-dioxa-10-aza-dispiro intermediate | Methanol | 50 °C, 50 psi H2 | 6 hours | Hydrogen, Raney nickel, tert-butyl dicarbonyl anhydride | Reduction, cyclization, esterification |
| 4 | tert-butyl-8-oxylidene-2-azaspiro[4.5]decane-2-carboxylate | Acetone + Water | 70 °C | 15 hours | Pyridinium p-toluenesulfonate | Deprotection |
Research Findings and Industrial Relevance
- The described method provides a practical and scalable route for synthesizing spirocyclic esters related to 8-tert-butyl 2-methyl 8-azaspiro[4.5]decane-2,8-dicarboxylate.
- The choice of solvents and reaction conditions is critical for maximizing yield and purity while maintaining operational safety.
- The use of Raney nickel catalyzed hydrogenation enables efficient reduction and cyclization, a key step in forming the azaspiro core.
- The final deprotection step using pyridinium p-toluenesulfonate is mild and preserves the integrity of sensitive functional groups.
Q & A
Basic: What are the critical steps in synthesizing 8-Tert-butyl 2-methyl 8-azaspiro[4.5]decane-2,8-dicarboxylate, and how can purity be optimized?
Answer:
The synthesis typically involves multi-step organic reactions, including spirocyclic ring formation and esterification. Key considerations include:
- Protecting group strategy : Use of tert-butyl esters to stabilize reactive carboxyl groups during synthesis .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography with gradient elution to isolate intermediates and final products. Purity (>98%) can be confirmed via analytical HPLC and mass spectrometry .
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) are recommended for solubility optimization .
Basic: Which analytical techniques are most effective for characterizing the spirocyclic structure of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming spirocyclic connectivity and substituent positions. Anomalies in coupling constants may indicate stereochemical complexities .
- X-ray crystallography : Resolves absolute stereochemistry and ring conformation, especially when NMR data are ambiguous .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Advanced: How can computational modeling resolve discrepancies in stereochemical assignments derived from experimental data?
Answer:
Discrepancies between NMR (e.g., diastereotopic proton splitting) and X-ray data can arise due to dynamic equilibria in solution. Methodological approaches include:
- Density Functional Theory (DFT) : Simulates energy-minimized conformers to predict NMR chemical shifts and coupling constants .
- Molecular dynamics simulations : Models solvent effects and temperature-dependent conformational changes .
- Comparative analysis : Overlay experimental and simulated spectra to identify dominant conformers .
Advanced: What strategies mitigate challenges in synthesizing tert-butyl-protected spirocyclic derivatives with high enantiomeric excess?
Answer:
- Chiral catalysts : Use of asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during spiroannulation to control stereochemistry .
- Kinetic resolution : Selective crystallization or enzymatic resolution to isolate enantiomers .
- In-situ monitoring : Reaction progress tracked via FT-IR or Raman spectroscopy to optimize reaction conditions .
Basic: How does the tert-butyl group influence the compound’s physicochemical properties and reactivity?
Answer:
- Steric effects : The bulky tert-butyl group reduces nucleophilic attack on the carboxylate, enhancing stability during storage and reactions .
- Solubility : Increased lipophilicity may limit aqueous solubility, necessitating co-solvents (e.g., DMSO) for biological assays .
- Thermal stability : tert-butyl esters decompose at elevated temperatures (>150°C), requiring controlled conditions during synthesis .
Advanced: What methodological frameworks guide the design of analogs with modified bioactivity profiles?
Answer:
- Structure-activity relationship (SAR) studies : Systematic substitution at the 2-methyl or 8-tert-butyl positions to assess pharmacological effects .
- Molecular docking : Predict interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock Vina .
- Metabolic profiling : LC-MS/MS to evaluate stability in liver microsomes and identify metabolically labile sites .
Advanced: How can contradictory data from biological assays (e.g., IC50 variability) be systematically analyzed?
Answer:
- Assay standardization : Normalize protocols for cell viability, enzyme activity, and buffer conditions to reduce inter-lab variability .
- Statistical rigor : Use of ANOVA or mixed-effects models to account for batch-to-batch compound variability .
- Orthogonal assays : Validate results with complementary techniques (e.g., SPR for binding affinity vs. fluorescence polarization) .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection are mandatory due to potential irritancy .
- Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of fine particles .
- Waste disposal : Follow institutional guidelines for organic solvents and halogenated byproducts .
Advanced: How do solvent polarity and pH affect the compound’s stability during long-term storage?
Answer:
- pH sensitivity : Degradation via ester hydrolysis accelerates under acidic (pH < 3) or alkaline (pH > 10) conditions. Store in neutral buffers (pH 6–8) .
- Freeze-thaw cycles : Avoid repeated cycles by aliquoting solutions in anhydrous DMSO at -20°C .
- Light sensitivity : Store in amber vials to prevent photodegradation of the spirocyclic core .
Advanced: What theoretical frameworks are applicable for studying the compound’s role in supramolecular chemistry?
Answer:
- Host-guest chemistry : Analyze cavity size and electron density to predict binding with cyclodextrins or crown ethers .
- Non-covalent interactions : Density-based functional theory (DFT) to model π-π stacking or hydrogen bonding with aromatic residues .
- Thermodynamic profiling : Isothermal titration calorimetry (ITC) to quantify binding entropy and enthalpy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
